N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Lipophilicity Physicochemical Property Drug Design

N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS 884507-33-9) is a fragment scaffold for FBDD. Low MW (208.3) and LogP (1.74) meet ligand efficiency guidelines. PSA 24.5 Ų supports CNS applications. Differentiated from primary amine analogs by N-methylation: higher MW (+14.02) and lower PSA (-13.99 Ų) for controlled SAR studies. Select for precise ADME and target binding research.

Molecular Formula C12H20N2O
Molecular Weight 208.3 g/mol
CAS No. 884507-33-9
Cat. No. B1602800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-[2-(dimethylamino)ethoxy]benzylamine
CAS884507-33-9
Molecular FormulaC12H20N2O
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCNCC1=CC=CC=C1OCCN(C)C
InChIInChI=1S/C12H20N2O/c1-13-10-11-6-4-5-7-12(11)15-9-8-14(2)3/h4-7,13H,8-10H2,1-3H3
InChIKeyWHBYXCTXAOHVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS 884507-33-9): A Physicochemical and Functional Baseline for Research Procurement


N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine (CAS 884507-33-9) is a synthetic organic compound belonging to the class of substituted benzylamines. Its structure is characterized by a benzylamine core with a dimethylaminoethoxy substituent, resulting in the molecular formula C12H20N2O and a molecular weight of 208.30 g/mol . Key physical properties include a density of 0.983 g/cm³, a boiling point of 289.3°C at 760 mmHg, and a calculated LogP of 1.73730 . This compound is primarily recognized as a fragment molecule, designated as Compound Fr13143, and is utilized as a scaffold in drug discovery for molecular linking and modification .

The Inadvisability of Generic Substitution for N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine in Research


Direct substitution of N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine with seemingly similar benzylamine analogs is not recommended due to quantifiable differences in fundamental physicochemical properties that directly impact experimental design and reproducibility. For example, variations in molecular structure—such as the presence of an N-methyl group or the position of the ether linkage—lead to measurable differences in LogP, molecular weight, and polar surface area (PSA) [1]. These differences are critical as they influence solubility, membrane permeability, and overall compound behavior in biological assays or chemical syntheses. Therefore, selecting the precise compound is essential for maintaining data integrity and achieving specific research objectives.

Product-Specific Quantitative Evidence for N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine (884507-33-9) Differentiation


LogP Comparison: N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine vs. Des-methyl Analog

The target compound exhibits a measurably different lipophilicity compared to its des-methyl analog, 2-[2-(Dimethylamino)ethoxy]benzylamine (CAS 91215-97-3). This difference in LogP is a key determinant of a molecule's partition between aqueous and organic phases, affecting solubility, membrane permeability, and biological assay outcomes .

Lipophilicity Physicochemical Property Drug Design

Molecular Weight and Hydrogen Bonding Capacity: N-Methylated vs. Primary Amine Analog

The N-methyl substitution on the benzylamine core of the target compound leads to a higher molecular weight (MW) and a significantly reduced topological polar surface area (tPSA) compared to its primary amine analog, 2-[2-(Dimethylamino)ethoxy]benzylamine . Lower PSA is generally associated with enhanced passive membrane permeability, a critical parameter for compounds intended to engage intracellular targets [1].

Molecular Weight PSA Fragment-Based Drug Discovery

Thermal Stability and Storage: Evidence-Based Handling Requirements

Procurement decisions must consider storage and stability requirements. The target compound is specified to require storage under sealed, dry conditions at 2-8°C . This is a more stringent requirement compared to some structural analogs, such as 2-[2-(Dimethylamino)ethoxy]benzylamine, which is reported to be storable at ambient temperature . This directly impacts lab logistics and long-term research costs.

Stability Storage Conditions Logistics

Functional Designation as a Fragment Scaffold for Targeted Drug Discovery

The target compound is commercially cataloged as Compound Fr13143, a designated 'fragment molecule' specifically marketed as a scaffold for molecular linking, expansion, and modification in drug discovery research . This is a distinct functional classification not commonly applied to its close analog, 2-[2-(Dimethylamino)ethoxy]benzylamine, which is more generally described as a 'reagent in organic synthesis' or 'ligand in coordination chemistry' . Fragment-based drug discovery (FBDD) is a validated approach for identifying novel drug candidates, and compounds like Fr13143 are specifically selected for their low molecular weight and high ligand efficiency [1].

Fragment-Based Drug Discovery (FBDD) Scaffold Chemical Biology

Validated Research and Industrial Application Scenarios for N-Methyl-2-[2-(dimethylamino)ethoxy]benzylamine


Fragment-Based Lead Generation in Drug Discovery

Given its explicit commercial designation as a fragment molecule (Compound Fr13143) , this compound is optimally used in fragment-based drug discovery (FBDD) campaigns. Its low molecular weight (208.30 g/mol) and relatively low LogP (1.73730) are consistent with fragment library guidelines for high ligand efficiency and favorable aqueous solubility [1]. Researchers can employ it as a core scaffold for biophysical screening (e.g., SPR, NMR) to identify weak-binding fragments, which can then be chemically elaborated into more potent leads.

Synthesis of CNS-Oriented Research Compounds

The compound's structural features, including its significantly reduced polar surface area (PSA: 24.50 Ų) relative to a primary amine analog (PSA: 38.49 Ų), make it a valuable building block for synthesizing research compounds intended to penetrate the blood-brain barrier (CNS) . A lower PSA is a well-established predictor of higher CNS permeability, positioning this intermediate as a strategic choice for developing tool compounds or probes for neurological target validation [2].

Investigating the Role of N-Methylation on Pharmacological Profile

This compound serves as a precise tool for structure-activity relationship (SAR) studies aimed at understanding the effects of N-methylation on a benzylamine scaffold. The quantitative differences in physicochemical properties, such as the +14.02 g/mol increase in molecular weight and the -13.99 Ų decrease in PSA compared to its non-methylated analog , allow researchers to probe how this specific modification alters in vitro ADME and target binding in a controlled and measurable manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-2-[2-(dimethylamino)ethoxy]benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.